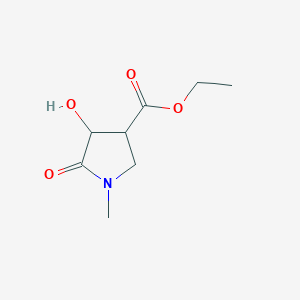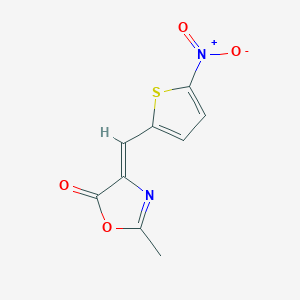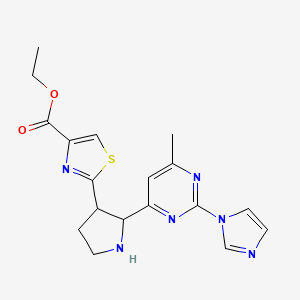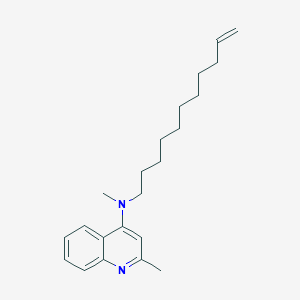
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a dimethylamino group and an undec-10-en-1-yl chain, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.
Substitution Reaction: The quinoline core is then subjected to a substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.
Alkylation: The final step involves the alkylation of the nitrogen atom with undec-10-en-1-yl bromide to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine can undergo oxidation reactions, particularly at the double bond of the undec-10-en-1-yl chain.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides and nucleophiles such as sodium hydride (NaH) are commonly used.
Major Products:
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine involves its interaction with specific molecular targets. The dimethylamino group and the quinoline core are crucial for binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The undec-10-en-1-yl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
- N-Methyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- N,2-Dimethyl-N-(dec-9-EN-1-YL)quinolin-4-amine
- N,2-Dimethyl-N-(dodec-11-EN-1-YL)quinolin-4-amine
Uniqueness: N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine is unique due to the specific length and position of the undec-10-en-1-yl chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Propriétés
Numéro CAS |
88484-70-2 |
|---|---|
Formule moléculaire |
C22H32N2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
N,2-dimethyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C22H32N2/c1-4-5-6-7-8-9-10-11-14-17-24(3)22-18-19(2)23-21-16-13-12-15-20(21)22/h4,12-13,15-16,18H,1,5-11,14,17H2,2-3H3 |
Clé InChI |
QYOUWWFSOXKEKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)N(C)CCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



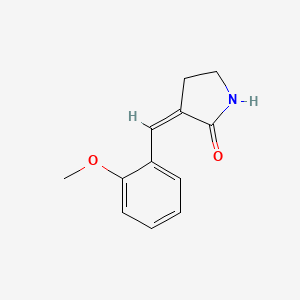
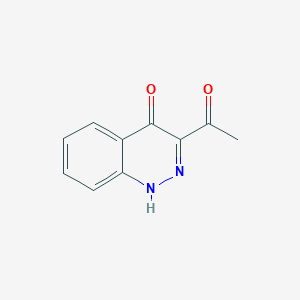
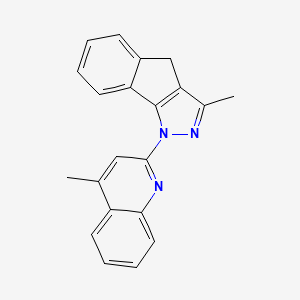
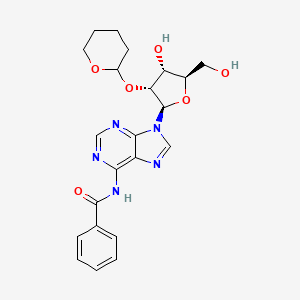

![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)
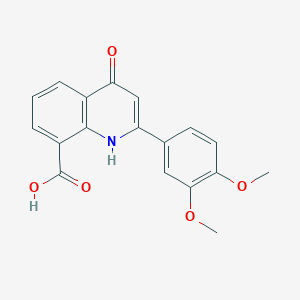
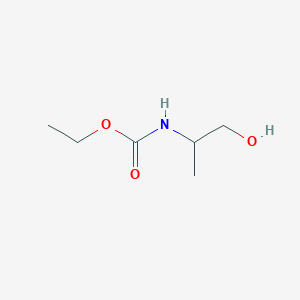
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
